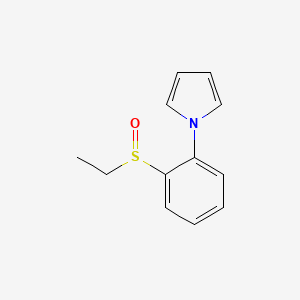
2-Methyl-3-acetyl-5-butyl-4,5-dihydrofuran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Butyl-2-Methyl-4,5-Dihydrofuran-3-yl)Ethanone is a furan derivative with the molecular formula C11H18O2 and a molecular weight of 182.26 g/mol . This compound is part of the furan family, known for its aromatic properties and diverse applications in organic synthesis and industrial chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(5-Butyl-2-Methyl-4,5-Dihydrofuran-3-yl)Ethanone can be synthesized through various organic reactions. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. The reaction typically requires a butyl-substituted precursor and a methyl group donor, followed by cyclization to form the furan ring .
Industrial Production Methods: In industrial settings, the synthesis of 1-(5-Butyl-2-Methyl-4,5-Dihydrofuran-3-yl)Ethanone may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity, often utilizing catalysts to enhance reaction efficiency and reduce by-products .
Análisis De Reacciones Químicas
Types of Reactions: 1-(5-Butyl-2-Methyl-4,5-Dihydrofuran-3-yl)Ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The furan ring allows for electrophilic and nucleophilic substitution reactions, leading to diverse derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, acids, and bases facilitate substitution reactions.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Various substituted furans.
Aplicaciones Científicas De Investigación
1-(5-Butyl-2-Methyl-4,5-Dihydrofuran-3-yl)Ethanone has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for creating complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its pharmacological potential in drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-(5-Butyl-2-Methyl-4,5-Dihydrofuran-3-yl)Ethanone involves its interaction with molecular targets such as enzymes and receptors. The compound’s furan ring structure allows it to participate in various biochemical pathways, potentially inhibiting or activating specific enzymes .
Comparación Con Compuestos Similares
2,3-Dihydro-5-Methylfuran: Shares a similar furan ring structure but differs in substituent groups.
2-Methyl-4,5-Dihydrofuran: Another furan derivative with a different substitution pattern.
Uniqueness: 1-(5-Butyl-2-Methyl-4,5-Dihydrofuran-3-yl)Ethanone is unique due to its specific butyl and methyl substitutions, which confer distinct chemical and physical properties.
Propiedades
Número CAS |
81770-05-0 |
|---|---|
Fórmula molecular |
C11H18O2 |
Peso molecular |
182.26 g/mol |
Nombre IUPAC |
1-(2-butyl-5-methyl-2,3-dihydrofuran-4-yl)ethanone |
InChI |
InChI=1S/C11H18O2/c1-4-5-6-10-7-11(8(2)12)9(3)13-10/h10H,4-7H2,1-3H3 |
Clave InChI |
ADEKQHVMVNINMA-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1CC(=C(O1)C)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


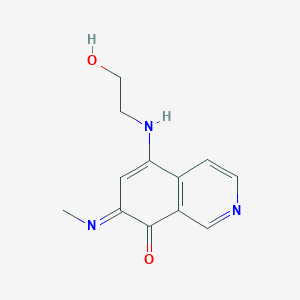
![2'-(Dicyclohexylphosphino)-6-methoxy-[1,1'-biphenyl]-2-ol](/img/structure/B12884729.png)
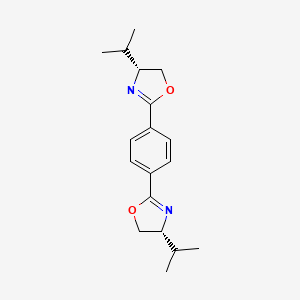


![3,6-Dihydro-2H,6'H-5,5'-bi[1,4]dithiino[2,3-c]pyrrole](/img/structure/B12884771.png)
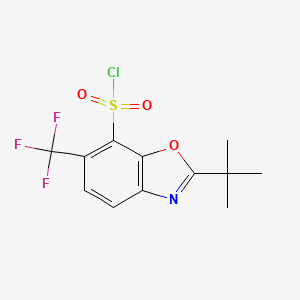
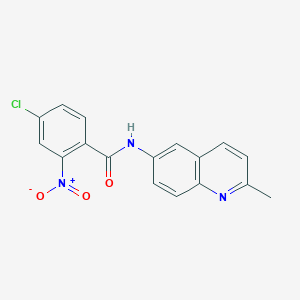
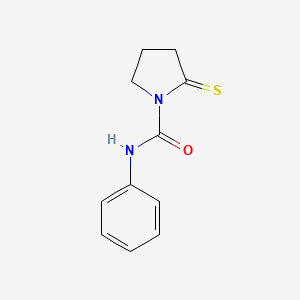
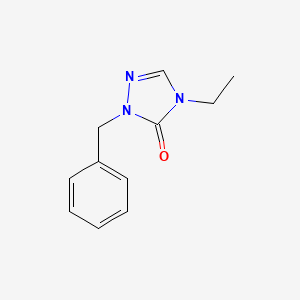
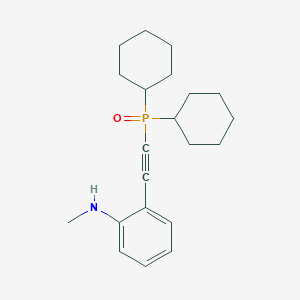
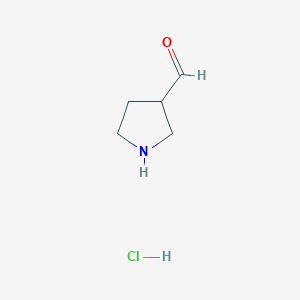
![(15aR)-1,15-Bis(diphenylphosphino)-6,7,9,10-tetrahydrodibenzo[h,j][1,4,7]trioxacycloundecine](/img/structure/B12884799.png)
